molecular formula C9H5BrF4O2 B6332668 Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate CAS No. 537658-03-0

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

Cat. No. B6332668
CAS RN: 537658-03-0
M. Wt: 301.03 g/mol
InChI Key: UAWUPZNDBKVMGQ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a chemical compound with the Inchi Code 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is defined by its Inchi Code: 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . This code represents the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 301.04 . More detailed physical and chemical properties may be found in specialized chemical literature or databases.

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a valuable reagent in organic synthesis. Its unique combination of halogen atoms makes it a versatile building block for constructing complex molecules. It can be used to introduce the trifluoromethyl group, which is known for increasing the metabolic stability and lipophilicity of pharmaceutical compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various drug candidates. The presence of the trifluoromethyl group is particularly beneficial in enhancing the binding affinity of drugs to their target proteins, thereby improving efficacy .

Material Science

The compound’s ability to participate in various chemical reactions makes it a useful component in developing materials with specific properties. For instance, polymers derived from this benzoate could exhibit unique thermal and chemical resistance characteristics due to the presence of the trifluoromethyl group .

Agricultural Chemistry

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be utilized in the synthesis of agrochemicals. The trifluoromethyl group is often found in herbicides and pesticides, contributing to their effectiveness and stability under various environmental conditions .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis due to its distinct chemical structure. It helps in the identification and quantification of similar compounds in complex mixtures .

Environmental Studies

Researchers can use Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate to study the environmental fate of fluorinated compounds. Its degradation products and interaction with other environmental chemicals can provide insights into pollution and remediation strategies .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is an excellent subject for teaching advanced organic chemistry concepts. It can be used in laboratory courses to demonstrate various synthesis techniques and reaction mechanisms .

Biochemistry Research

The compound’s role in biochemistry research lies in its potential to modify biomolecules, thereby altering their properties. For example, it could be used to label proteins or nucleic acids, facilitating the study of their functions and interactions within the cell .

Safety and Hazards

“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUPZNDBKVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate

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